molecular formula C9H17ClO5 B8114845 2,5,8,11-Tetraoxatridecan-13-oyl chloride

2,5,8,11-Tetraoxatridecan-13-oyl chloride

Cat. No.: B8114845
M. Wt: 240.68 g/mol
InChI Key: HJFVQTISUBPKCS-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatridecan-13-oyl chloride is an organic compound with the molecular formula C9H17ClO5. It is a derivative of tetraethylene glycol and is characterized by the presence of a chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxatridecan-13-oyl chloride typically involves the reaction of tetraethylene glycol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{Tetraethylene glycol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatridecan-13-oyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5,8,11-Tetraoxatridecan-13-ol and hydrochloric acid.

    Condensation Reactions: It can react with carboxylic acids to form anhydrides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

2,5,8,11-Tetraoxatridecan-13-oyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug delivery systems and prodrugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oyl chloride involves the reactivity of the chloride group. It acts as an electrophile, readily reacting with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxatridecan-13-ol: The alcohol derivative of the compound.

    2,5,8,11-Tetraoxatridecan-13-yl laurate: An ester derivative.

    4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride: A benzoyl chloride derivative.

Uniqueness

2,5,8,11-Tetraoxatridecan-13-oyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFVQTISUBPKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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